1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-16(2)24(23-15)18(19-9-6-11-27-19)14-22-20(25)21-10-12-26-17-7-4-3-5-8-17/h3-9,11,13,18H,10,12,14H2,1-2H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLYORQTHRGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,4-Pentanedione with Hydrazine
The pyrazole core is synthesized via cyclocondensation of 2,4-pentanedione (acetylacetone) with hydrazine hydrate. This one-pot reaction proceeds under reflux in ethanol, yielding 3,5-dimethyl-1H-pyrazole (Scheme 1A).
$$
\text{2,4-Pentanedione} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Dimethyl-1H-pyrazole}
$$
Yield : 85–92%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 2.21 (s, 6H, 2×CH₃), 5.92 (s, 1H, pyrazole-H).
Preparation of 2-(Furan-2-yl)ethylamine
Claisen-Schmidt Condensation and Reduction
Furan-2-carbaldehyde undergoes Claisen-Schmidt condensation with nitroethane in the presence of ammonium acetate to form 2-(furan-2-yl)-1-nitropropene. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(furan-2-yl)ethylamine (Scheme 1B).
$$
\text{Furan-2-carbaldehyde} + \text{Nitroethane} \xrightarrow{\text{NH₄OAc}} \text{2-(Furan-2-yl)-1-nitropropene} \xrightarrow{\text{H₂/Pd-C}} \text{2-(Furan-2-yl)ethylamine}
$$
Yield : 70–78%.
Characterization : $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 6.34–7.42 (m, 3H, furan-H), 3.12 (t, 2H, CH₂NH₂), 2.81 (t, 2H, CH₂-furan).
Synthesis of 2-Phenoxyethyl Isocyanate
Phosgenation of 2-Phenoxyethylamine
2-Phenoxyethylamine reacts with phosgene (COCl₂) in dry dichloromethane at 0°C to form 2-phenoxyethyl isocyanate. Triethylamine is added to scavenge HCl (Scheme 1C).
$$
\text{2-Phenoxyethylamine} + \text{COCl₂} \xrightarrow{\text{CH₂Cl₂, Et₃N}} \text{2-Phenoxyethyl isocyanate}
$$
Yield : 88–94%.
Characterization : IR (KBr): 2270 cm⁻¹ (N=C=O stretch).
Assembly of the Urea Bridge
Coupling of 2-(Furan-2-yl)ethylamine and 2-Phenoxyethyl Isocyanate
The urea linkage is formed by reacting 2-(furan-2-yl)ethylamine with 2-phenoxyethyl isocyanate in anhydrous THF at 0°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by elimination of CO₂ (Scheme 1D).
$$
\text{2-(Furan-2-yl)ethylamine} + \text{2-Phenoxyethyl isocyanate} \xrightarrow{\text{THF}} \text{1-(2-(Furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea}
$$
Yield : 82–89%.
Characterization : $$ ^{13}\text{C NMR} $$ (DMSO-d₆): δ 158.2 (C=O), 151.3 (furan-C), 122.4–129.8 (aryl-C).
Final Alkylation with 3,5-Dimethyl-1H-pyrazole
Mitsunobu Reaction for N-Alkylation
The secondary amine of the urea intermediate undergoes N-alkylation with 3,5-dimethyl-1H-pyrazole using the Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling in THF at room temperature (Scheme 1E).
$$
\text{Urea intermediate} + \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{DEAD, PPh₃}} \text{Target compound}
$$
Yield : 75–80%.
Characterization : HRMS (ESI): m/z 424.2123 [M+H]⁺ (calc. 424.2128).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative route involves reductive amination of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde with 2-(furan-2-yl)ethylamine using NaBH₃CN in methanol. The resulting secondary amine is then coupled with 2-phenoxyethyl isocyanate.
Yield : 68–73%.
Solid-Phase Synthesis
Immobilization of the pyrazole-furan ethylamine on Wang resin enables iterative coupling with phenoxyethyl isocyanate, followed by cleavage to yield the target compound.
Yield : 65–70%.
Analytical Data and Spectral Validation
Spectroscopic Consistency
- IR : N-H stretches (3300–3250 cm⁻¹), C=O (1640 cm⁻¹), furan C-O (1250 cm⁻¹).
- $$ ^1\text{H NMR} $$ : δ 1.98 (s, 6H, pyrazole-CH₃), 3.41–3.89 (m, 4H, CH₂-NH and CH₂-O), 6.22–7.45 (m, 8H, furan and aryl-H).
- $$ ^{13}\text{C NMR} $$ : δ 11.2 (pyrazole-CH₃), 110.4–151.2 (furan and aryl-C), 158.1 (urea C=O).
Challenges and Mitigation Strategies
Steric Hindrance in Urea Formation
Bulky substituents on the ethylamine and isocyanate fragments can impede urea coupling. Employing high-dilution conditions and slow addition of reactants mitigates this issue.
Purification of Hydrophobic Intermediates
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea has shown promise in drug development, particularly as an anticancer agent. Pyrazole derivatives are known for their potential to inhibit various enzymes and receptors involved in cancer progression. For instance, studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, achieving up to 85% inhibition at concentrations comparable to established anti-inflammatory drugs like dexamethasone.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens, including E. coli and S. aureus. Research indicates that modifications in the side chains of pyrazole can enhance its antibacterial efficacy . The presence of the furan moiety may also contribute to its biological activity by facilitating interactions with microbial targets.
Biochemical Probes
Due to its structural characteristics, this compound is being explored as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic applications .
Agricultural Applications
While primarily studied in medicinal chemistry, the compound's unique properties may extend to agricultural applications. Urea derivatives are often utilized in agrochemicals for their ability to enhance plant growth and resistance against pests. Future research could explore the efficacy of this compound in agricultural formulations.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative activity of various pyrazole derivatives against National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that compounds similar to this compound exhibited promising anticancer activity across multiple cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of pyrazole derivatives highlighted their effectiveness against resistant bacterial strains. The study demonstrated that modifications in substituents could lead to enhanced antimicrobial activity, suggesting that further exploration of this compound could yield valuable insights into developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a novel synthetic derivative featuring a pyrazole nucleus, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound consists of a pyrazole ring substituted with a furan moiety and a phenoxyethyl group, contributing to its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds derived from the pyrazole nucleus have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have demonstrated that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has been tested against various bacterial strains. Pyrazole derivatives have been shown to possess considerable antimicrobial properties against pathogens such as E. coli and S. aureus. Notably, modifications in the side chains of pyrazole can enhance its antibacterial efficacy . A recent study highlighted that compounds similar to this compound exhibited promising results against resistant bacterial strains .
3. Anticancer Activity
Emerging evidence suggests that this compound may have potential anticancer properties. Research focusing on pyrazole derivatives has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For example, specific analogs have been shown to inhibit cell proliferation in various cancer cell lines by targeting multiple signaling pathways involved in cell survival and growth .
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that compounds bearing the pyrazole ring could significantly reduce inflammation markers compared to control groups treated with standard anti-inflammatory agents .
Case Study 2: Anticancer Screening
A drug library screening identified several pyrazole-based compounds with potent anticancer activity against multicellular spheroids representing various cancer types. The tested compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead candidate for further development in cancer therapeutics .
Data Tables
Below is a summary table highlighting the biological activities observed in various studies for similar pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of the pyrazole core via cyclization of acetylacetone derivatives with hydrazine hydrate under acidic conditions .
Functionalization with furan and phenoxyethyl groups using nucleophilic substitution or coupling reactions .
Urea bond formation via reaction of an isocyanate intermediate with 2-phenoxyethylamine .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for coupling steps .
- Temperature : Pyrazole cyclization requires reflux (~100–120°C), while urea formation proceeds at ambient conditions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of pyrazole (e.g., 3,5-dimethyl substitution) and furan integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Supplementary Data : Melting point analysis and IR spectroscopy for functional group verification (e.g., urea C=O stretches at ~1650 cm⁻¹) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Assay Design :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : Target kinases or cyclooxygenases (COX-1/2) due to pyrazole’s known modulation of inflammatory pathways .
- Solubility : Use DMSO stocks (<0.1% v/v) to avoid solvent interference in cellular assays .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for this compound?
- Approaches :
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to enhance diffraction quality .
- Computational modeling : Density Functional Theory (DFT) optimizes bond angles and torsional strain, aligning with experimental NMR/IR data .
- Case Study : highlights conformational analysis of a related acrylamide derivative, where furan-thiophene π-stacking influenced crystallographic packing.
Q. What strategies address contradictory bioactivity data across similar urea-pyrazole derivatives?
- Systematic Analysis :
- SAR Studies : Compare substituent effects (e.g., furan vs. thiophene in ) on target binding using molecular docking .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to explain variability in in vivo efficacy .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate assay variability .
Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?
- Tools :
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the pyrazole and urea moieties .
- Transition State Modeling : Simulate SN2 pathways for ethyl group substitutions using Gaussian or ORCA software .
- Validation : Compare predicted reaction outcomes (e.g., regioselectivity in furan functionalization) with experimental HPLC/MS results .
Q. What experimental designs elucidate the compound’s mechanism of action in complex biological systems?
- Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., COX-2) .
- CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors in cell lines .
- Metabolomics : LC-MS/MS profiles to track downstream metabolic perturbations (e.g., arachidonic acid pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
